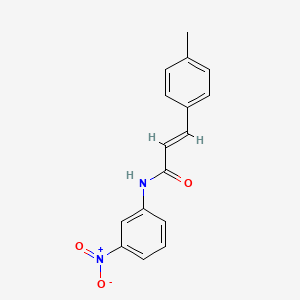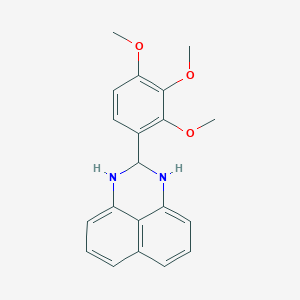![molecular formula C16H22N6O2S B11676773 2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl phenylcarbamate](/img/structure/B11676773.png)
2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with dimethylamino groups and a phenylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE typically involves multiple steps. One common method starts with the preparation of the triazine ring, which is achieved by reacting cyanuric chloride with dimethylamine under controlled conditions. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the phenylcarbamate moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.
化学反応の分析
Types of Reactions
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can produce a wide range of triazine derivatives.
科学的研究の応用
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an active ingredient in drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. The triazine ring and phenylcarbamate moiety can interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
- 2-{[4,6-DI-TERT-BUTYL-2,3-DIHYDROXY-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE
- 2-{[4,6-DIMETHYLAMINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE
Uniqueness
Compared to similar compounds, 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE stands out due to the presence of two dimethylamino groups on the triazine ring, which can significantly influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H22N6O2S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C16H22N6O2S/c1-21(2)13-18-14(22(3)4)20-15(19-13)25-11-10-24-16(23)17-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,23) |
InChIキー |
JDCQZZSMUCPTGN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC(=N1)SCCOC(=O)NC2=CC=CC=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B11676693.png)
![4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11676707.png)
![(5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676715.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11676730.png)
![(5Z)-5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676737.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11676741.png)

![Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11676752.png)
![2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11676755.png)
![3-benzyl-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11676757.png)
![6,6'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dihexanoic acid](/img/structure/B11676759.png)
![N-[(Z)-(2-bromophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11676763.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B11676764.png)
